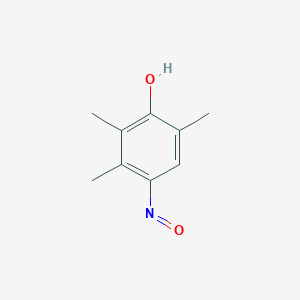

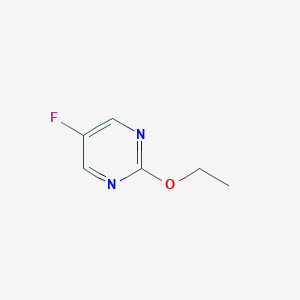

2-Ethoxy-5-fluoropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

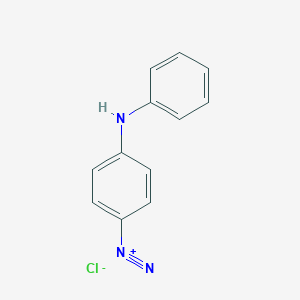

2-Ethoxy-5-fluoropyrimidine is a derivative of fluoropyrimidine, a class of compounds known for their significant impact on cellular metabolism, particularly in the synthesis of proteins and nucleic acids. Fluoropyrimidines, such as 5-fluorouracil, have been shown to interfere with various metabolic processes, including the synthesis of ribonucleic acid (RNA) and the incorporation of formic acid into the thymine component of nucleic acids . These compounds are of interest due to their profound effects on cellular functions and potential applications in medicine, especially as anticancer and antiviral agents .

Synthesis Analysis

The synthesis of 2-Ethoxy-5-fluoropyrimidine-related compounds involves several chemical strategies. For instance, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were synthesized through cyclization and nucleophilic substitution reactions . Another approach for synthesizing 2,4-disubstituted-5-fluoropyrimidines, which are potential kinase inhibitors, involved regioselective substitution and the use of palladium catalysis . Additionally, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives were synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, showcasing the efficiency of the synthesis methods .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-fluoropyrimidine-related compounds has been characterized using various techniques. For example, the crystal structure of a fluoropyrimidine derivative was determined by X-ray single-crystal diffraction, revealing its monoclinic system and space group . Such structural analyses are crucial for understanding the compound's potential interactions with biological targets and for the design of new drugs.

Chemical Reactions Analysis

Fluoropyrimidines undergo a variety of chemical reactions that are essential for their biological activity and for the synthesis of related compounds. The Suzuki cross-coupling reactions have been employed to create new heteroarylpyrimidine derivatives, demonstrating the versatility of fluoropyrimidines in chemical transformations . These reactions are instrumental in the development of novel compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-5-fluoropyrimidine and its derivatives are influenced by their molecular structure. For instance, the presence of fluorine can significantly affect the compound's reactivity and interactions with biological molecules. The crystallographic data provide insights into the compound's density and molecular geometry, which are important for predicting its behavior in various environments . Understanding these properties is essential for the development of new drugs and for optimizing their pharmacokinetic and pharmacodynamic profiles.

科学的研究の応用

Pharmacogenetics and Metabolism

Fluoropyrimidines, including compounds derived from or related to 2-Ethoxy-5-fluoropyrimidine, are integral in treating solid tumors, with their efficacy and toxicity closely linked to metabolic pathways involving enzymes like dihydropyrimidine dehydrogenase (DPD). Research emphasizes the importance of pharmacogenetic testing, particularly for DPD deficiency, to prevent severe toxicities and personalize treatment regimens. Understanding these genetic and metabolic interactions is crucial for implementing safer and more effective clinical practices (Del Re et al., 2017).

Clinical Studies on Prodrugs

Studies have explored the clinical applications of fluoropyrimidine prodrugs, focusing on their antitumor activity, pharmacology, and the rationale behind developing oral formulations for enhanced patient compliance and reduced adverse effects. These investigations provide insights into the potential of fluoropyrimidine-based therapies for various cancers, highlighting the significance of biochemical modulation to improve therapeutic outcomes (Malet-Martino & Martino, 2002).

Advances in Fluoropyrimidine Therapies

Research has also focused on novel formulations and combinations of fluoropyrimidines, such as S-1, to enhance efficacy, reduce toxicity, and provide more convenient dosing schedules. These studies aim to establish new standards in the treatment of gastrointestinal cancers, demonstrating the ongoing evolution of fluoropyrimidine therapy in clinical oncology (Maehara, 2003).

Pharmacogenetic Testing for Personalized Medicine

The potential for pharmacogenetic testing to inform fluoropyrimidine dosing and minimize toxicity risk has been a significant area of research. Investigations into genetic variants affecting DPD activity underscore the move towards more personalized and precise cancer treatments. This approach aims to optimize efficacy while avoiding adverse reactions, marking a critical step forward in the tailored administration of cancer therapies (Falvella et al., 2015).

作用機序

Target of Action

The primary target of 2-Ethoxy-5-fluoropyrimidine, also known as 5-Fluoro-2-ethoxy-4(1H)pyrimidinone, is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

The compound exerts its action by binding to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS, forming a covalently bound ternary complex . This interaction inhibits TS, leading to insufficient quantities of the nucleotide required for DNA biosynthesis .

Biochemical Pathways

2-Ethoxy-5-fluoropyrimidine affects the biochemical pathway of DNA and RNA synthesis. It directly incorporates into nucleic acids the active nucleotides fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) . The bioconversion of 5-FU prodrugs to 5-FU and subsequent metabolic activation of 5-FU are required for the formation of these active nucleotides .

Pharmacokinetics

Orally administered 5-fluorouracil (5-FU), a related compound, has erratic absorption and nonlinear pharmacokinetics . When oral 5-fu is given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase (dpd) inhibitor, the resultant 5-fu has linear pharmacokinetics . DPD is the primary and rate-limiting enzyme involved in 5-FU metabolism .

Result of Action

The result of the action of 2-Ethoxy-5-fluoropyrimidine is the inhibition of DNA synthesis, leading to DNA strand breaks . This disruption in DNA synthesis can lead to apoptosis, or programmed cell death .

Action Environment

The action, efficacy, and stability of 2-Ethoxy-5-fluoropyrimidine can be influenced by various environmental factors. For instance, the observed intrapatient variability in plasma levels of 5-FU may be due in part to the observed circadian variation of DPD activity in humans that results in variable plasma concentrations of the drug throughout the day during prolonged i.v. infusion .

将来の方向性

特性

IUPAC Name |

2-ethoxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCJJAIMCCRDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633576 |

Source

|

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-fluoropyrimidine | |

CAS RN |

17148-48-0 |

Source

|

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)

![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)

![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)